2-Azaspiro[3.4]octan-6-ol
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Overview
Description
2-Azaspiro[34]octan-6-ol is a heterocyclic compound characterized by a spiro linkage between a nitrogen-containing azetidine ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.4]octan-6-ol can be achieved through several routes. One common method involves the annulation of the cyclopentane ring with an azetidine derivative. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar annulation strategies. The process is optimized for high yield and purity, with minimal chromatographic purification steps to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.4]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Azaspiro[3.4]octan-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.4]octan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound has an oxygen atom in place of the hydroxyl group, leading to different chemical properties and reactivity.
2-Azaspiro[3.3]heptane: This compound has a smaller ring size, which affects its stability and reactivity.
Uniqueness
2-Azaspiro[3.4]octan-6-ol is unique due to its specific spiro linkage and the presence of both nitrogen and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2-azaspiro[3.4]octan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-1-2-7(3-6)4-8-5-7/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMDMMDFHXQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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